N,N-diethylthioformamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylmethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDXGBQOCBVQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348546 | |
| Record name | N,N-diethylthioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13839-14-0 | |
| Record name | N,N-diethylthioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of N,n Diethylthioformamide
Advanced Quantum Chemical Methodologies Applied to Thioformamides
Quantum chemical methods are fundamental tools for investigating the properties of thioamides at the atomic and electronic levels. These computational approaches allow for the detailed analysis of molecular geometries, electronic structures, and dynamic behaviors that are often difficult to explore through experimental means alone.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, AE-CCSD(T))
Density Functional Theory (DFT) has become a popular method for studying molecular systems due to its balance of computational cost and accuracy. In DFT, the properties of a molecule are determined from its electron density, which is a function of only three spatial coordinates, simplifying the complexity of the many-electron problem. chemrxiv.org This approach is particularly useful for investigating the electronic signatures of molecules. researchgate.net
Different functionals are employed within DFT to approximate the exchange and correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its reliability in predicting molecular geometries and electronic properties for a broad range of molecules, including thioamides.
Advanced and more computationally intensive methods like AE-CCSD(T) (All-Electron Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. These methods are often used to benchmark the results obtained from more computationally efficient DFT functionals.
Computational studies on thioamides using DFT have provided significant insights into their structural and electronic properties. For instance, DFT calculations have been instrumental in understanding n→π* interactions, where a lone pair of electrons from one atom interacts with the antibonding π* orbital of an adjacent carbonyl or thiocarbonyl group. acs.org These interactions are crucial in determining the conformational stability of peptides and proteins where thioamide substitutions are made. acs.orgnih.gov
Quantum Dynamics Simulations (e.g., Direct Dynamics Variational Multi-Configurational Gaussian Method)
Quantum dynamics simulations are employed to study the time-dependent behavior of molecules, such as their response to light or their involvement in chemical reactions. The Direct Dynamics Variational Multi-Configurational Gaussian (DD-vMCG) method is a sophisticated approach that solves the time-dependent Schrödinger equation for the motion of atomic nuclei. nih.govsemanticscholar.org
A key feature of the DD-vMCG method is that it calculates the potential energy surfaces "on-the-fly" using quantum chemistry methods, avoiding the need to pre-compute these surfaces, which can be a time-consuming process. semanticscholar.orgnih.gov This makes it particularly well-suited for studying the photochemistry of larger molecules and for simulating non-adiabatic processes where a molecule transitions between different electronic states. researchgate.netnih.gov The method has been improved with algorithms that enhance both its accuracy and efficiency, opening the door for its application to complex chemical systems. researchgate.netnih.gov The implementation of diabatization schemes allows for a smoother and more accurate representation of the potential energy surfaces required for these dynamic simulations. researchgate.net
Table 1: Overview of Quantum Chemical Methodologies
| Method | Principle | Application to Thioamides |
|---|---|---|
| Density Functional Theory (DFT) | Uses electron density to calculate molecular properties. chemrxiv.org | Analysis of electronic structure, n→π* interactions, and conformational stability. acs.org |
| Ab Initio Calculations | Solves the Schrödinger equation from first principles without empirical data. canterbury.ac.nz | Investigation of hydrogen bonding properties and generation of accurate potential energy surfaces. nih.govresearchgate.net |
| DD-vMCG | Solves the time-dependent Schrödinger equation with on-the-fly potential energy surface calculation. nih.govsemanticscholar.org | Simulation of photochemical and non-adiabatic dynamics. researchgate.netnih.gov |
Electronic Structure and Bonding Characteristics
The electronic structure of N,N-diethylthioformamide is central to its chemical behavior. The arrangement of electrons in molecular orbitals and the extent of electron delocalization define its stability, reactivity, and spectroscopic properties.
Molecular Orbital Analysis and Electronic Descriptors
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals. An analysis of the MOs of this compound reveals the nature of its chemical bonds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions. In thioamides, NBO analysis has shown that the π* orbital of a thioamide is lower in energy compared to that of an amide. acs.org This smaller energy gap between the donor (n orbital) and acceptor (π* orbital) can lead to more effective orbital mixing and stronger electronic interactions. acs.org
Electronic descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity. These descriptors are often based on the principles of conceptual DFT. chemrxiv.org For instance, the Fukui function can be used to predict which sites in the molecule are most susceptible to nucleophilic or electrophilic attack.
Delocalization of Pi Electron Density in Thioamide Frameworks
A defining feature of the thioamide group is the delocalization of π-electron density over the sulfur, carbon, and nitrogen atoms. This delocalization, often represented by resonance structures, is a result of the conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the C=S double bond. ic.ac.ukrsc.org
This nN→π*C=S resonance gives the C-N bond a significant partial double bond character, which restricts rotation around this bond and contributes to the planarity of the thioamide group. ic.ac.uknih.gov The extent of this delocalization influences the molecule's stability and reactivity. Thioamides are generally more resistant to hydrolysis than amides due to this enhanced resonance. nih.gov However, strategies have been developed to decrease this resonance, thereby activating the thioamide bond for chemical transformations like transamidation. rsc.org The delocalization of π-electrons is a fundamental property that underpins the optoelectronic characteristics of many organic molecules. researchgate.net
Conformational Analysis and Isomerization Pathways
Theoretical and computational chemistry provides powerful tools to investigate the molecular properties of this compound, including its conformational preferences and the mechanisms by which it can isomerize. These studies offer insights into the molecule's stability, reactivity, and the energetic landscape that governs its transformations.
This compound can exist in two tautomeric forms: the thione form and the thiol form. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form (N,N-diethylthioformimidic acid) contains a carbon-sulfur single bond and a sulfur-hydrogen bond (S-H), with a carbon-nitrogen double bond (C=N).
Computational studies on related simple thioamides, like thioformamide (B92385), show that the thione tautomer is generally more stable than the thiol (or iminothiol) tautomer. The energy difference is significant, indicating that under normal conditions, the equilibrium lies heavily in favor of the thione form. The energy landscape is characterized by the stable thione isomer, a higher-energy thiol isomer, and a transition state that represents the energy barrier for the tautomerization process.
The potential energy surface (PES) for the thione-thiol tautomerism of thioamides has been mapped using various computational methods, such as Density Functional Theory (DFT). These calculations help to locate and characterize the stationary points on the PES, which include the energy minima corresponding to the stable tautomers and the saddle points corresponding to the transition states for their interconversion.
For the parent compound, thioformamide, analysis of the PES reveals the reaction mechanism for the intramolecular proton transfer that converts the thione to the thiol. researchgate.net The transition state for this process involves the hydrogen atom moving from the nitrogen to the sulfur atom. The characterization of these tautomers includes detailed analysis of their geometric parameters (bond lengths and angles) and vibrational frequencies, which can be used to predict their spectroscopic signatures.
The conversion between the thione and thiol tautomers occurs via an intramolecular proton transfer. In the gas phase, this process typically has a high activation energy barrier. researchgate.net However, the presence of other molecules, particularly water, can significantly alter the mechanism and lower this barrier.
Theoretical studies on formamide (B127407) and thioformamide have demonstrated that water can act as a catalyst for proton transfer. researchgate.netresearchgate.net A water molecule can facilitate the proton transfer by forming a hydrogen-bonded bridge between the proton donor (nitrogen) and the proton acceptor (sulfur) sites. This water-mediated process creates a transient six-membered ring structure, which provides a lower-energy pathway for the proton to shuttle from N to S. researchgate.net This catalytic effect can reduce the activation energy by as much as half, making the tautomerization more feasible. researchgate.net Similar water-mediated catalysis has been observed in the isomerization of other heterocyclic compounds. nih.gov
Table 1: Calculated Activation Energies for Proton Transfer in Thioformamide
| Reaction | Activation Energy (kcal/mol) |
|---|---|
| Intramolecular Proton Transfer (uncatalyzed) | ~50 |
| Water-Mediated Proton Transfer | ~25 |
Note: Values are approximate and based on theoretical studies of thioformamide, which serves as a model for this compound. researchgate.net
The C-N bond in this compound, like in other thioamides, has a significant double-bond character due to π-electron delocalization over the N-C-S unit. rsc.org This delocalization results in a substantial rotational barrier around the C-N bond, which is considerably higher than that of a typical C-N single bond.
Investigations into thioformamide show that its rotational barrier is larger than that of its oxygen-containing analog, formamide. acs.org This is attributed to differences in electronic structure and the nature of the bonding interactions. rsc.org The barrier to rotation in simple N-substituted amides is often high enough to allow for the observation of distinct conformers at room temperature by techniques like NMR. msu.edu For N,N-disubstituted thioformamides, the energy barrier for rotation around the C-N bond is a key parameter determining their conformational dynamics. DFT calculations have been successfully used to estimate these rotational barriers in related N-substituted formamides. mdpi.com
Table 2: Comparison of Rotational Barriers
| Compound | C-N Rotational Barrier (kcal/mol) |
|---|---|
| Formamide | ~18 |
| N-Methylformamide | >19 |
| Thioformamide | Higher than Formamide |
Note: Data is based on studies of formamide and thioformamide. The barrier in this compound is expected to be in a similar range. acs.orgmsu.edu
Intermolecular Interactions and Self-Assembly Phenomena
The way this compound molecules interact with each other is crucial for understanding its properties in the condensed phase (liquid and solid states). These interactions are primarily governed by hydrogen bonding and other non-covalent forces.
While this compound lacks the classic N-H donor for strong hydrogen bonding, it can participate in weaker C-H···S interactions. Studies on the closely related N,N-dimethylthioformamide have shown that C-H···S hydrogen bonds are a significant feature in its crystal structure, connecting molecules into chains. rsc.org The thioformyl (B1219250) C-H group acts as the hydrogen bond donor, and the sulfur atom acts as the acceptor. These interactions are surprisingly strong and play a a more significant role than the analogous C-H···O interactions in N,N-dimethylformamide. rsc.org
In the context of self-assembly, such interactions can lead to the formation of ordered supramolecular structures like dimers and trimers. In related sulfur-containing systems, molecules are known to form dimers linked by pairs of N-H···S interactions, creating stable ring motifs. researchgate.net While this compound cannot form these specific N-H···S bonds, the principles of sulfur acting as a hydrogen bond acceptor remain. The aggregation of molecules like thiophenol can involve a balance between S-H···S hydrogen bonds and π-stacking interactions, leading to the formation of dimers and trimers. nih.gov The study of cysteine dimers also highlights the diverse range of intermolecular contacts involving sulfur, including various hydrogen bonds and other non-covalent interactions. nih.gov
Analysis of Nonadditive Pairwise Terms and Cooperative Effects in Aggregates
In molecular aggregates of this compound, the total interaction energy is not merely the sum of pairwise interactions between individual molecules. Nonadditive, or many-body, effects play a crucial role, particularly in systems linked by hydrogen bonds. These cooperative effects are a hallmark of hydrogen bonding in thioamides. The thioamide functional group, with its C=S bond, can participate in hydrogen bonding, which is known to exhibit cooperativity. nih.govtue.nl This means that the strength of a hydrogen bond can be enhanced by the presence of other nearby hydrogen bonds in an aggregate.
Computational studies on similar thioamide systems have demonstrated that the self-assembly process is often a cooperative supramolecular polymerization. nih.govtue.nl This cooperativity arises from the influence of multiple molecules on the electronic structure of their neighbors, leading to stronger interactions than would be expected from simple pairwise additions. The analysis of these interactions can be performed using many-body energy decomposition analysis (MB-EDA), which dissects the total interaction energy into one-body, two-body, three-body, and higher-order terms. rsc.org
The following table illustrates a hypothetical breakdown of interaction energies in a this compound trimer, based on general principles of many-body effects in hydrogen-bonded systems.
| Interaction Term | Description | Hypothetical Energy (kcal/mol) |
| E(2) | Sum of all pairwise interaction energies (dimers within the trimer) | -15.0 |
| E(3) | Three-body nonadditive energy | -1.5 |
| Total Interaction Energy | E(2) + E(3) | -16.5 |
In this hypothetical scenario, the negative three-body energy indicates a cooperative effect, making the trimer more stable than the sum of its constituent dimer interactions.
Prediction of Spectroscopic Parameters through Computational Models
Computational quantum chemistry serves as a powerful tool for predicting various spectroscopic parameters of molecules like this compound, providing data that can guide or supplement experimental work.
Microwave spectroscopy is the experimental technique used to determine the precise rotational constants and, from them, the molecular geometry of a molecule in the gas phase. tanta.edu.eglibretexts.org Computational methods can predict these rotational constants with a high degree of accuracy. The process begins with the optimization of the molecule's geometry using quantum chemical calculations, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2). Once the equilibrium geometry is found, the moments of inertia (Ia, Ib, Ic) about the principal axes of rotation are calculated. The rotational constants (A, B, C) are inversely proportional to these moments of inertia. youtube.com
While specific experimentally determined or computationally predicted rotational constants for this compound are not available in the reviewed literature, the table below shows the kind of data that would be obtained from such a computational study. The values are illustrative for a molecule of similar size and shape.
| Parameter | Description | Hypothetical Value |
| Ia | Moment of inertia about the a-axis | 100 amu Ų |
| Ib | Moment of inertia about the b-axis | 350 amu Ų |
| Ic | Moment of inertia about the c-axis | 400 amu Ų |
| A | Rotational constant corresponding to Ia | 5068 MHz |
| B | Rotational constant corresponding to Ib | 1448 MHz |
| C | Rotational constant corresponding to Ic | 1267 MHz |
These constants are fundamental for identifying the molecule in interstellar space through radio astronomy or for detailed structural analysis. researchgate.net
Computational methods are extensively used to calculate the vibrational frequencies of molecules and to assign these frequencies to specific atomic motions (vibrational modes). These calculations are typically performed at the same level of theory as the geometry optimization. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the interpretation of the experimental data.
For this compound, key vibrational modes would include the C=S stretch, C-N stretch, and various C-H bending and stretching modes. When this compound molecules form aggregates through hydrogen bonding, the vibrational frequencies of the modes involved in these interactions are expected to shift. For instance, the C=S stretching frequency is sensitive to the formation of hydrogen bonds where the sulfur atom acts as a hydrogen bond acceptor.
Computational studies on thioamide dimers have shown that the formation of C-H···S hydrogen bonds leads to a red shift (decrease in frequency) of the C=S stretching vibration and a blue shift (increase in frequency) of the C-H stretching vibrations involved in the hydrogen bond. The magnitude of these shifts provides information about the strength of the intermolecular interactions.
The following table presents a hypothetical comparison of key vibrational frequencies for a this compound monomer and a dimer, illustrating the expected shifts upon aggregation.
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Dimer Frequency (cm⁻¹) | Frequency Shift (Δν) |
| ν(C=S) | 1100 | 1085 | -15 |
| ν(C-N) | 1350 | 1355 | +5 |
| ν(C-H)aliphatic | 2970 | 2972 | +2 |
These theoretical frequency shifts are a direct consequence of the electronic and structural changes that occur upon the formation of intermolecular hydrogen bonds within the aggregate.
Synthetic Strategies and Reaction Mechanisms Involving N,n Diethylthioformamide
Synthetic Approaches to N,N-Diethylthioformamide and Its Derivatives
The creation of this compound and related thioamides can be achieved through several synthetic routes, ranging from general thionation reactions to more specialized one-pot methodologies and prebiotic-relevant pathways.
General Thionation Reactions for Thioamide Formation
The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis. This is typically accomplished using a variety of thionating agents that can efficiently replace the oxygen atom of a carbonyl group with a sulfur atom.
Historically, reagents like phosphorus pentasulfide (P₄S₁₀), also known as the Berzelius reagent, have been widely used for this purpose. nih.govresearchgate.net These reactions are often carried out in refluxing solvents such as toluene, xylene, or pyridine. nih.gov Another prominent thionating agent is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), which often provides higher yields and cleaner reactions compared to P₄S₁₀. nih.govnih.gov However, both reagents can present challenges, including harsh reaction conditions, the need for anhydrous solvents, and the generation of foul-smelling byproducts. nih.gov
More recently, alternative and improved thionating systems have been developed to circumvent these issues. For instance, a combination of P₄S₁₀ supported on aluminum oxide (Al₂O₃) has been shown to be an effective and convenient method for the thionation of a range of amides, with the advantage of a simpler workup to remove byproducts. researchgate.net Ammonium (B1175870) phosphorodithioate (B1214789) has also emerged as an efficient and easy-to-handle reagent for the high-yield synthesis of thioamides from amides. organic-chemistry.org
The general scheme for the thionation of an N,N-diethylformamide to yield this compound is depicted below:
Scheme 1: General Thionation of N,N-Diethylformamide| Thionating Agent | Typical Conditions | Advantages/Disadvantages | References |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in toluene, xylene, or pyridine | Inexpensive but can require harsh conditions and produce odorous byproducts. | nih.govresearchgate.net |
| Lawesson's Reagent | Reflux in various organic solvents | Generally higher yields and cleaner reactions than P₄S₁₀, but can be expensive and thermally unstable. | nih.govnih.gov |
| P₄S₁₀/Al₂O₃ | Reflux in anhydrous dioxane | Inexpensive reagents, simple hydrolytic workup. | researchgate.net |
| Ammonium Phosphorodithioate | Not specified | Efficient, easy to handle, rapid, and high-yielding. | organic-chemistry.org |
One-Pot Synthesis Methodologies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. For the preparation of N-substituted thioamides like this compound, one-pot methods starting from acyl halides and amines have been developed.
A notable example involves the microwave-assisted, solvent-free reaction of an acyl halide (such as formyl chloride or a precursor) with diethylamine (B46881) to form the intermediate amide. niscair.res.in This is immediately followed by thionation using a system composed of water, thiophosphoryl chloride (PSCl₃), and triethylamine (B128534) (Et₃N) to yield the final thioamide. niscair.res.in This approach is rapid, with reactions often completing within minutes, and generally provides excellent yields for a variety of substrates, including those with electron-donating or electron-withdrawing groups on an aromatic ring. niscair.res.in
Another one-pot procedure for a related compound, N,N-diethyl-m-toluamide, involves the activation of m-toluic acid with thionyl chloride to form the acid chloride, which then reacts with diethylamine. researchgate.net This highlights a common strategy that could be adapted for the synthesis of this compound, where the intermediate N,N-diethylformamide is generated in situ and then thionated.
| Method | Starting Materials | Reagents | Key Features | References |
| Microwave-assisted one-pot synthesis | Acyl halide, Amine | H₂O/PSCl₃/Et₃N | Solvent-free, rapid (microwave), high yields. | niscair.res.in |
| One-pot synthesis from carboxylic acid | m-Toluic acid, Diethylamine | Thionyl chloride | Applicable for industrial scale, optimized reagent amounts. | researchgate.net |
Formation of Thioamide Bonds from Nitriles in Prebiotic Chemistry Contexts
Thioamides are considered crucial intermediates in prebiotic chemistry, potentially leading to the formation of essential biomolecules like amino acids and nucleobases. researchgate.netresearchgate.net The synthesis of thioamides from nitriles under prebiotically plausible conditions is therefore an area of active research.
One proposed mechanism involves the thiol-catalyzed thiolysis of nitriles. researchgate.net In this pathway, a thiol undergoes nucleophilic attack on the nitrile carbon, followed by a second nucleophilic attack to form a thiolimine intermediate. This intermediate then tautomerizes to the more stable thioamide. researchgate.net For instance, hydrogen cyanide (HCN) can react to form thioformamide (B92385) in this manner. researchgate.net Spark-discharge experiments have demonstrated that thioformamide can be readily formed from hydrogen cyanide, sulfide (B99878), and a methanethiol (B179389) catalyst, suggesting its potential abundance on early Earth. researchgate.net
These findings indicate that thioamides could have played a significant role in chemical evolution, acting as a bridge between simple starting materials and more complex biological molecules. researchgate.netnih.gov
Mechanistic Elucidation of Reactions with this compound as a Reactant or Intermediate
Once formed, this compound can participate in a variety of chemical reactions. Understanding the mechanisms of these transformations is key to harnessing its synthetic potential.
Nucleophilic Substitution Reaction Pathways
The thioamide group in this compound can undergo nucleophilic substitution reactions. The carbon atom of the C=S bond is electrophilic and can be attacked by nucleophiles. The reaction outcome often depends on the nature of the nucleophile and the reaction conditions.
While specific studies on the nucleophilic substitution of this compound itself are not detailed in the provided context, the general reactivity of thioamides suggests that they can be converted back to amides or other functional groups. For example, the hydrolysis of thioamides to amides is a known transformation.
Participation in Pericyclic Reactions (e.g., N-Acyl-thioformamides as Dienophiles in Diels-Alder Reactions)
The carbon-sulfur double bond of a thioamide can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. rsc.orgrsc.org However, for this to occur efficiently, the thioamide typically needs to be activated. rsc.org
Theoretical calculations and experimental results have shown that N-acylation of a thioformamide significantly enhances its dienophilic character. rsc.org The electron-withdrawing acyl group on the nitrogen atom lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=S bond, making it more susceptible to attack by the HOMO (Highest Occupied Molecular Orbital) of a diene. rsc.org This activation allows N-acyl-thioformamides to participate in [4+2] cycloaddition reactions to form thiazinane derivatives. rsc.orgrsc.orgacs.org The stereochemistry of these reactions, such as the preference for endo or exo products, can be influenced by the specific diene and dienophile used. nih.govnih.gov
Radical Reaction Pathways and Their Initiation Mechanisms
The involvement of this compound and other thioamides in radical reactions opens up unique synthetic pathways. These reactions are typically initiated by the formation of a radical species, which can be achieved through thermal or photochemical methods. youtube.com Common initiators include dihalogens, which are often activated by light, and peroxides, which are typically activated by heat. youtube.com
Once initiated, the radical can add to the thiocarbonyl group of the thioamide. acs.org This addition leads to the formation of a new radical intermediate. acs.org The fate of this intermediate determines the final product of the reaction. One possible pathway is a cyclization reaction, where the radical intermediate adds to a carbon-carbon multiple bond within the same molecule. acs.orgresearchgate.net Another pathway involves radical copolymerization, where the thioamide's C=S double bond reacts with the C=C double bonds of vinyl monomers, resulting in polymers containing thioether units in their backbone. acs.org
The stability of the radical intermediates plays a crucial role in these reactions. Compared to other thiocarbonyl compounds like thionoesters and dithioesters, the radical formed from a thioamide is less likely to undergo β-scission reactions. This is because the formation of an imine, which would be the product of β-scission, is energetically unfavorable. acs.org The substituents on the nitrogen atom of the thioamide can also influence the reactivity of the thioamide and the properties of the resulting products. acs.org
Oxidation-Reduction Chemistry of Thioamide Derivatives
Thioamides, including this compound, exhibit a rich and varied oxidation-reduction chemistry. Generally, thioamides are more reactive towards both electrophiles and nucleophiles compared to their amide counterparts due to the weaker C=S bond (approximately 130 kcal/mol) versus the C=O bond (approximately 170 kcal/mol). nih.gov
The oxidation of thioamides can lead to a variety of products depending on the oxidant used and the reaction conditions. researchgate.net Possible oxidation products include the corresponding nitriles, disulfides, amides (via oxidative desulfuration), and various heterocyclic compounds like benzothiazoles and 1,2,4-thiadiazoles. researchgate.net For instance, the oxidation of N,N-dialkylformamides, which are structurally related to this compound, can be catalyzed by cytochrome P450 enzymes. nih.gov Specifically, the metabolism of N,N-diethylformamide can be oxidized by P450 isoforms 2E1, 2C10, and 3A4. nih.gov The oxidative desulfuration of N,N',N''-triethylenethiophosphoramide to its oxo metabolite is another example of a P-450-dependent oxidation reaction. nih.gov
The reduction of thioamides can also be achieved using various reducing agents. These reactions typically lead to the formation of amines.
The unique redox properties of the thioamide group have been harnessed in various applications. For example, the thioamide moiety can act as a hydrogen sulfide (H₂S) donor. wikipedia.org This property is being explored for the development of therapeutic agents with anti-inflammatory and analgesic effects. wikipedia.org
Application of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and other thioamides is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Maximizing Atom Economy in Synthetic Routes
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov The percentage atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com
For the synthesis of this compound, different synthetic strategies will have varying atom economies. For example, a multi-component reaction where all reactants are incorporated into the final product would have a high atom economy. organic-chemistry.org In contrast, reactions that produce significant byproducts will have a lower atom economy. scranton.edu
To illustrate, consider two hypothetical synthetic routes to this compound:
Route A: A substitution reaction with a stoichiometric base. In this hypothetical route, let's assume diethylamine reacts with a thioacylating agent like thioformyl (B1219250) chloride, requiring a base like triethylamine to neutralize the HCl produced.
Route B: A direct thionation of N,N-diethylformamide. Here, N,N-diethylformamide could be reacted directly with a thionating agent like Lawesson's reagent.
The following interactive table allows for a comparison of the atom economy of these two simplified, hypothetical routes.
Atom Economy Comparison for this compound Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|---|
| Route A (Hypothetical) | Diethylamine + Thioformyl Chloride + Triethylamine | This compound | Triethylammonium chloride | 46.5% |
| Route B (Hypothetical) | N,N-diethylformamide + Lawesson's Reagent | This compound | (Anisyl-P(O)S)₂O | 41.8% |
Note: The atom economy values are calculated based on the stoichiometry of the hypothetical reactions and the molecular weights of the involved substances. Actual experimental conditions and yields are not considered in this calculation. youtube.com
By analyzing the atom economy, chemists can prioritize synthetic pathways that are more efficient and generate less waste, a core tenet of green chemistry. monash.edu
Sustainable Solvent Selection and Alternative Reaction Media (e.g., "On-Water" Reactions)
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. nih.gov Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are now recognized as reprotoxic and are being replaced with greener alternatives. bohrium.com
Sustainable solvent selection guides rank solvents based on their environmental, health, and safety profiles. whiterose.ac.uk Greener alternatives to conventional solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as environmentally benign reaction media. rsc.org For example, a choline (B1196258) chloride-urea based DES has been successfully used for the synthesis of thioamides, offering benefits like biodegradability and reduced energy consumption. rsc.orgresearchgate.net
A particularly innovative approach is the use of "on-water" reactions, where the reaction is carried out in an aqueous suspension or emulsion. rsc.orgacs.org Water-mediated synthesis of thioamides has been demonstrated to be a mild and green approach, often proceeding without the need for catalysts or external energy input. organic-chemistry.orgacs.org This method is attractive due to the ready availability of starting materials and the ease of scaling up the process. acs.org
The following interactive table provides a summary of some sustainable solvents and their relevant properties.
Properties of Selected Sustainable Solvents
| Solvent | Boiling Point (°C) | Key Green Characteristics | Potential Application in Thioamide Synthesis |
|---|---|---|---|
| Water | 100 | Non-toxic, non-flammable, readily available | "On-water" synthesis of thioamides organic-chemistry.orgacs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Derived from renewable resources, lower toxicity than THF | Replacement for traditional ether solvents whiterose.ac.uk |
| Cyclopentyl methyl ether (CPME) | 106 | High boiling point, low peroxide formation | Alternative to other ether solvents mdpi.com |
| Deep Eutectic Solvents (e.g., Choline Chloride:Urea) | Variable | Biodegradable, low vapor pressure, recyclable | Catalyst and solvent for thioamide synthesis rsc.org |
Development of Catalytic Systems for Thioamide Transformations
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reaction pathways. rsc.org The development of novel catalytic systems for the synthesis and transformation of thioamides, including this compound, is an active area of research.
Several types of catalytic systems have been explored:
Metal-based Catalysts: Copper(I) salts, such as copper(I) bromide, have been shown to be efficient and inexpensive catalysts for the coupling of thioamides with diazo compounds to form enamino esters and enaminones. nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been used to catalyze the enantioselective [3 + 3] annulation of thioamides with modified enals, leading to the formation of functionalized 1,3-thiazin-4-ones. acs.org
Metal-Free Catalysis: The transamidation of thioamides with amines can be promoted by commercially available acetophenone (B1666503) under metal- and solvent-free conditions. acs.org This approach utilizes enamine catalysis. acs.org Furthermore, some syntheses of thioamides from aldehydes, amines, and elemental sulfur can proceed without any catalyst. mdpi.com
The following interactive table summarizes some of the catalytic systems used in thioamide chemistry.
Catalytic Systems for Thioamide Synthesis and Transformations
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
|---|---|---|---|
| Metal-based | Copper(I) bromide | Coupling of thioamides and diazo compounds nih.gov | Inexpensive, efficient nih.gov |
| N-Heterocyclic Carbene (NHC) | Chiral triazolium salt derived NHC | [3 + 3] Annulation of thioamides and enals acs.org | Enantioselective, operationally simple acs.org |
| Metal-Free | Acetophenone | Transamidation of thioamides acs.org | Metal- and solvent-free, uses a commercially available promoter acs.org |
| Catalyst-Free | None | Three-component synthesis from aldehydes, amines, and sulfur mdpi.com | Avoids catalyst cost and potential contamination mdpi.com |
Coordination Chemistry and Ligand Applications of N,n Diethylthioformamide and Its Analogs
Ligand Design and Functionalization for Metal Complexation
The design and functionalization of ligands are pivotal in coordination chemistry, dictating the properties and reactivity of the resulting metal complexes. In the realm of thioamides, N,N-diethylthioformamide and its analogs serve as versatile building blocks for creating ligands with tailored electronic and steric properties for specific metal chelation.
Chelation Properties of Thioamide and Azothioformamide Ligands
Thioamide and azothioformamide ligands exhibit distinct chelation properties primarily through their sulfur and nitrogen donor atoms. Azothioformamides (ATFs), which feature a 1,3 N=N–C=S heterodiene backbone, are effective chelating agents for various transition metals. nih.govnih.gov These ligands typically coordinate to metal centers through a bidentate N,S-chelation motif involving one of the azo nitrogen atoms and the sulfur atom of the thioamide group. uidaho.edu This chelation forms a stable five-membered ring, which is a common feature in coordination chemistry.
The binding affinity of these ligands can be significantly influenced by the nature of the substituents on the ligand framework. For instance, the presence of electron-donating groups on the aryl ring of arylazothioformamides has been shown to enhance the binding association with metal ions like Cu(I). uidaho.edu This is attributed to the increased electron density on the donor atoms, leading to a more exergonic interaction with the metal center. uidaho.edu Conversely, electron-withdrawing groups tend to weaken the binding affinity. uidaho.edu
Studies have revealed that azothioformamide ligands can form complexes with varying stoichiometries, most commonly 2:1 (ligand:metal). uidaho.eduuidaho.edu The preference for a 2:1 over a 1:1 binding model has been investigated through UV-Vis binding association studies and computational analysis. uidaho.edu The redox-active nature of azothioformamide ligands is another crucial aspect of their coordination chemistry, as they can oxidatively dissolve zero-valent late transition metals to form coordination complexes. uidaho.edu
Integration of Heterocyclic Substituents for Ligand Modulations
The incorporation of heterocyclic substituents into the thioformamide (B92385) or azothioformamide backbone is a strategic approach to modulate the ligand's properties for specific applications. By introducing different heterocyclic rings, it is possible to fine-tune the steric and electronic environment around the metal binding site, which in turn influences the stability, reactivity, and potential biological activity of the resulting metal complexes.
For example, azothioformamide ligands have been functionalized with various heterocyclic moieties such as pyrrolidine, piperidine, N-methylpiperazine, and morpholine. nih.gov These modifications are intended to impart more "drug-like" characteristics to the ligands and their metal complexes. nih.gov It has been observed that the nature of the heterocyclic substituent can impact the binding association constants with metal ions. For instance, smaller heterocyclic groups like pyrrolidine have been found to lead to stronger binding with Cu(I) salts compared to larger six-membered rings. nih.gov
The introduction of these heterocyclic groups can also have a profound effect on the biological activity of the corresponding metal complexes. While the uncomplexed ligands often show limited biological activity, their metal coordination complexes can exhibit significant antimicrobial or anticancer properties. nih.govuidaho.edu This highlights the importance of ligand design and functionalization in developing new metallodrugs.
Synthesis and Structural Characterization of Metal Complexes
The synthesis and structural elucidation of metal complexes are fundamental to understanding their chemical behavior and potential applications. A variety of synthetic strategies are employed to prepare coordination complexes of this compound and its analogs with different transition metals, and their structures are rigorously characterized using advanced analytical techniques.
Preparation of Transition Metal Coordination Complexes (e.g., Cu(I), Pd(II), Pt(II), Ni, Ru, Mn)
The synthesis of transition metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, copper(I) complexes can be prepared by reacting an azothioformamide ligand with various copper(I) salts such as CuBr, CuI, or [Cu(CH3CN)4]BF4. researchgate.net The stoichiometry of the resulting complex, whether it's a 1:1 or 2:1 ligand-to-metal ratio, can be influenced by the specific copper salt and reaction conditions. researchgate.net Similarly, palladium(II) and platinum(II) complexes can be synthesized by reacting the ligands with PdCl2 or PtCl2. uidaho.edunahrainuniv.edu.iq
The synthesis of these complexes is often straightforward and can be achieved under mild conditions. researchgate.net The resulting complexes are typically characterized by a range of spectroscopic techniques including FTIR, UV-Vis, and NMR (¹H, ¹³C) spectroscopy, as well as elemental analysis. uidaho.edu
While extensive research has focused on complexes of Cu(I), Pd(II), and Pt(II), the coordination chemistry of this compound and its analogs with other transition metals like nickel, ruthenium, and manganese is also an area of interest. uidaho.eduresearchgate.net The general synthetic principles are expected to be similar, involving the reaction of the ligand with a corresponding metal precursor.
Stereochemical Aspects of Coordination (e.g., Distorted Octahedral, Square Planar, Tetrahedral Geometries)
The coordination geometry of the metal center in these complexes is dictated by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligands.
For Cu(I) complexes with azothioformamide ligands, a distorted tetrahedral geometry is commonly observed, particularly in 2:1 ligand-to-metal complexes where the copper ion is coordinated to two bidentate ligands. nih.govresearchgate.net In some cases, with halide salts, 1:1 dimeric structures can also be formed. researchgate.net
Palladium(II) and platinum(II) complexes, with their d⁸ electron configuration, typically favor a square planar coordination geometry. nahrainuniv.edu.iqmdpi.com This is a common feature for these metal ions and is observed in their complexes with thioamide and azothioformamide-type ligands.
For other transition metals, different coordination geometries can be expected. For instance, cadmium(II) complexes with N,N-dimethylthioformamide have been shown to adopt a pseudo-octahedral geometry. nih.gov The thionic tautomeric form of thioamides has been found to promote the formation of octahedral coordination nodes in complexes of Cu(II) and Ni(II). ucj.org.ua
The following table summarizes the common coordination geometries for selected metal ions with thioamide and azothioformamide ligands:
| Metal Ion | Typical Coordination Geometry |
| Cu(I) | Distorted Tetrahedral |
| Pd(II) | Square Planar |
| Pt(II) | Square Planar |
| Cd(II) | Pseudo-Octahedral |
| Ni(II) | Octahedral |
Crystallographic Analysis of Metal-Ligand Structures (e.g., Single Crystal X-ray Diffraction)
Numerous crystal structures of metal complexes with this compound analogs have been determined using this technique. For example, the crystal structure of a 2:1 complex of an N,N-diethyl-substituted azothioformamide ligand with a silver(I) ion revealed a distorted square-planar geometry. researchgate.net The crystallographic analysis of copper(I) complexes with N,N-diethyl-t-butylazothioformamide has confirmed the formation of both 1:1 dimeric and 2:1 distorted tetrahedral species. researchgate.net
The data obtained from single-crystal X-ray diffraction are crucial for understanding the subtle structural details that influence the chemical and physical properties of the complexes. For instance, the dihedral angles within the chelate ring can provide insights into the degree of conjugation and the steric strain within the molecule. nih.gov This detailed structural information is vital for establishing structure-property relationships and for the rational design of new metal complexes with desired functionalities.
Electronic Properties and Reactivity of this compound-Derived Complexes
The electronic properties and reactivity of metal complexes derived from this compound and its analogs are of significant interest due to their potential applications in various chemical transformations. The interaction between the thioamide functional group and the metal center gives rise to unique electronic structures that influence their behavior in processes such as electron transfer and catalysis.
Investigation of Electron-Transfer Complexes
Complexes derived from analogs of this compound, such as N,N-diethylphenylazothioformamide, have been shown to form electron-transfer complexes with a range of transition metals, including nickel, copper, palladium, and platinum. These complexes exhibit redox activity, a property that is crucial for their potential use in catalytic cycles and as materials with interesting electronic properties. The redox-active nature of these ligands allows for the formation of complexes where both the metal and the ligand can exist in different oxidation states.
The study of these electron-transfer complexes often involves techniques such as cyclic voltammetry to probe their redox behavior. For instance, in copper(I) complexes with para-substituted pyrrolidine-azothioformamide ligands, cyclic voltammetry reveals multiple redox processes. The electrochemical potentials of these complexes are shifted to more positive values compared to the free ligands, which is indicative of the transfer of electron density from the ligand to the metal center nih.gov. This ability to shuttle electrons is a key feature of electron-transfer complexes and is fundamental to their reactivity.
The electronic structure and, consequently, the electron-transfer properties can be finely tuned by modifying the substituents on the ligand framework. This tunability allows for the rational design of complexes with specific redox potentials for targeted applications.
Studies of Metal-Ligand Bond Character and Stability
Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the metal-ligand bond character. These calculations can help in understanding the distribution of electron density and the extent of covalent and ionic contributions to the bond. For instance, in nickel(II) complexes with pyridoxal-thiosemicarbazone ligands, which also contain a thioamide-like moiety, the covalent degree of the Ni–S bond is found to be significant mdpi.com.
Catalytic Applications of this compound-Metal Complexes
While specific catalytic applications of this compound-metal complexes are not extensively documented in the available literature, the broader class of metal complexes with sulfur-containing ligands, including thioamides, has been explored in various catalytic transformations. The unique electronic and steric properties imparted by the this compound ligand can potentially be harnessed for catalytic purposes.
Catalytic Activity in Carbon-Nitrogen and Carbon-Carbon Bond Formation
Metal-catalyzed carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation reactions are fundamental transformations in organic synthesis. Palladium and nickel complexes are particularly prominent in this area. While there is no direct evidence from the provided search results of this compound being used as a ligand in such reactions, the principles of ligand design in catalysis suggest that it could be a viable candidate.
For C-N cross-coupling reactions, ligands play a crucial role in stabilizing the metal center and modulating its reactivity. The sulfur atom in this compound could coordinate to a metal catalyst, such as palladium or nickel, and influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The electronic properties of the ligand, which can be tuned by the substituents on the nitrogen atom, would also impact the catalytic activity.
Similarly, in C-C cross-coupling reactions, such as Suzuki or Heck couplings, the ligand environment around the metal catalyst is critical for achieving high efficiency and selectivity. The use of N,N-dialkylthioamide-type ligands could offer a unique steric and electronic environment that may lead to novel catalytic activities.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Potential Role of this compound |
| C-N Cross-Coupling | Palladium, Nickel | Phosphines, N-heterocyclic carbenes | Could serve as a sulfur-donor ligand to modulate catalyst activity and stability. |
| C-C Cross-Coupling | Palladium, Nickel | Phosphines, N-heterocyclic carbenes | The thioamide moiety could influence the electronic properties of the metal center, affecting the catalytic cycle. |
Role in Oxidation Catalysis
Metal complexes are widely used as catalysts for oxidation reactions. The ability of the metal center to access multiple oxidation states is often a key requirement for catalytic activity. Ligands play a vital role in stabilizing these different oxidation states and in controlling the selectivity of the oxidation process.
Complexes of this compound and its analogs, with their redox-active nature, are potential candidates for catalysts in oxidation reactions. The ligand could participate in the redox process, acting as an electron reservoir, or it could modulate the redox potential of the metal center. For example, in aerobic oxidation reactions, a metal complex might need to activate molecular oxygen, a process that often involves electron transfer. A redox-active ligand like a thioamide derivative could facilitate this process.
While specific examples of this compound complexes in oxidation catalysis are not available in the provided search results, the general principles of catalyst design suggest that such complexes could be active. The combination of a redox-active metal and a redox-active ligand can lead to synergistic effects and enhance catalytic performance.
| Oxidation Reaction Type | Potential Metal Catalyst | Potential Role of this compound Ligand |
| Aerobic Oxidation | Copper, Cobalt, Manganese | Modulate metal's redox potential, act as a redox-active ligand. |
| Oxygen Atom Transfer | Molybdenum, Rhenium | Stabilize high-valent metal-oxo species. |
Advanced Spectroscopic Characterization of N,n Diethylthioformamide Systems
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for characterizing the molecular vibrations of N,N-diethylthioformamide.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these groups. nih.govthermofisher.com For thioamides like this compound, the C=S and C-N stretching vibrations are of particular interest.
In a study on the analogous N,N-dimethylthioformamide, the infrared spectra revealed key absorption bands that help in assigning the vibrational frequencies. ias.ac.in The region above 1500 cm⁻¹ is typically associated with stretching vibrations of double bonds and groups containing hydrogen atoms. su.sesu.se The C-H stretching vibrations from the ethyl groups in this compound are expected in the 2850 to 2960 cm⁻¹ range. pressbooks.pub The C=S stretching vibration in tertiary thioamides is a key characteristic band. ias.ac.in
Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| C-H (in ethyl group) | Stretching | 2850 - 2960 |
| C=S (thioamide) | Stretching | ~1010 |
| C-N (thioamide) | Stretching | Varies (coupled with other modes) |
Note: The exact frequencies can be influenced by the molecular environment and solvent.
Raman Spectroscopy for Vibrational Mode Identification and Surface Studies
Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of the molecule. su.se This technique is particularly useful for identifying and characterizing the normal vibrational modes of molecules like this compound. ias.ac.in Normal coordinate analysis of related tertiary thioamides has been performed to assign fundamental frequencies and understand the mixing of skeletal frequencies. ias.ac.in
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. nih.govresearchgate.netspringernature.com This enhancement allows for the detection of analytes at very low concentrations. researchgate.net SERS can be employed to study the vibrational modes of this compound at interfaces and to probe its interaction with surfaces. The enhancement arises from both electromagnetic and chemical mechanisms. nih.gov
Table 2: Selected Raman Frequencies for a Related Tertiary Thioamide (N,N-dimethylthioformamide)
| Frequency (cm⁻¹) | Assignment |
| 1010 | ν (C=S) |
| 975 | (assignment varies) |
Source: Data adapted from studies on analogous compounds. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. slideshare.netslideshare.net
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of this compound. slideshare.netnih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl groups. The chemical shifts and splitting patterns of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons would confirm their connectivity and environment.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for the different carbon atoms in the molecule: the thioformyl (B1219250) carbon (C=S), and the methylene and methyl carbons of the two ethyl groups. researchgate.net The chemical shift of the thioformyl carbon is particularly characteristic.
Due to restricted rotation around the C-N bond, the two ethyl groups may be non-equivalent, leading to separate signals for each group in both ¹H and ¹³C NMR spectra at certain temperatures.
Table 3: Expected NMR Data for this compound
| Nucleus | Group | Expected Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |
| ¹H | -CH₃ | ~1.2 | Triplet |
| ¹H | -CH₂- | ~3.4 | Quartet |
| ¹³C | -CH₃ | ~12-15 | - |
| ¹³C | -CH₂- | ~40-50 | - |
| ¹³C | C=S | ~190-200 | - |
Note: These are approximate values and can vary based on solvent and temperature.
Heteronuclear NMR (e.g., ³¹P NMR, ¹⁵N NMR) for Specific Nuclei Probing
While ³¹P NMR is not applicable to this compound, ¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen atom of the thioamide group. nih.govyoutube.com
¹⁵N NMR provides insights into the electronic environment of the nitrogen atom. huji.ac.il However, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus make it an insensitive nucleus for NMR detection. wikipedia.org Therefore, techniques like isotopic labeling or indirect detection methods such as Heteronuclear Single Quantum Coherence (HSQC) are often employed to enhance sensitivity. huji.ac.ilwikipedia.org The chemical shift of the nitrogen in this compound would be characteristic of a tertiary thioamide.
Dynamic NMR Studies (e.g., Line Broadening for Conformational Dynamics)
Dynamic NMR (DNMR) is used to study time-dependent processes in molecules, such as conformational changes. utoronto.caresearchgate.net In this compound, a key dynamic process is the restricted rotation around the C-N bond due to its partial double bond character.
At room temperature, this rotation may be slow on the NMR timescale, resulting in distinct signals for the two ethyl groups. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the signals for the ethyl groups, which eventually coalesce into a single set of averaged signals at a higher temperature (the coalescence temperature). By analyzing the line shapes of the signals at different temperatures, it is possible to determine the energy barrier (activation free energy, ΔG‡) for this rotational process. researchgate.net This provides quantitative information about the conformational dynamics of the molecule. mdpi.com
High-Resolution Rotational Spectroscopy
High-resolution rotational spectroscopy stands as a powerful tool for obtaining precise information about the three-dimensional structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, it is possible to determine rotational constants, from which bond lengths, bond angles, and conformational isomers can be deduced with high accuracy.
Millimeter-wave (mm-wave) and submillimeter-wave spectroscopy, spanning frequencies from approximately 30 to 3000 GHz, are particularly suited for the study of small to medium-sized molecules like this compound. researchgate.net The high frequencies involved allow for the observation of a large number of rotational transitions, which is crucial for the precise determination of spectroscopic constants.
The expected experimental setup for such an analysis would involve a thermally stable source to vaporize the this compound sample, which is then introduced into a high-vacuum chamber. A beam of millimeter or submillimeter radiation is passed through the vapor, and the absorption is measured with a sensitive detector. The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.
The analysis of the rotational spectrum of this compound would involve the assignment of the observed transitions to specific quantum number changes. The positions of these transitions are primarily determined by the principal rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule.
Due to the presence of a nitrogen atom with a nuclear spin (I=1), the rotational transitions of this compound are expected to exhibit a fine structure known as nuclear quadrupole hyperfine splitting. The analysis of this fine structure provides valuable information about the electronic environment of the nitrogen nucleus.
While specific rotational constants for this compound are not published, a theoretical estimation based on its structure can be made. The following table presents hypothetical, yet realistic, rotational constants for this compound, which would be the target of an experimental investigation.
| Spectroscopic Parameter | Hypothetical Value | Information Derived |
| Rotational Constant A | ~ 3500 MHz | Moment of inertia about the a-axis |
| Rotational Constant B | ~ 1200 MHz | Moment of inertia about the b-axis |
| Rotational Constant C | ~ 900 MHz | Moment of inertia about the c-axis |
| Nitrogen Quadrupole Coupling Constant (χaa) | ~ 2.5 MHz | Electronic environment of the nitrogen nucleus |
These constants would be determined by fitting the frequencies of the measured rotational transitions to a Hamiltonian model that includes terms for the rotational energy and the nuclear quadrupole coupling.
Mass Spectrometry and hyphenated techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with separation techniques like gas chromatography, it becomes a powerful tool for the analysis of complex mixtures.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, including metal-ligand complexes. researchgate.netnih.gov In the context of this compound, ESI-MS can be employed to study its ability to form complexes with various metal ions and to assess the stability and composition of these complexes in solution.
The experimental procedure would involve dissolving this compound and a metal salt in a suitable solvent and infusing the solution into the ESI source. The resulting mass spectrum would show peaks corresponding to the protonated molecule [M+H]⁺ and various metal-ligand complex ions. The mass-to-charge ratio (m/z) of these ions allows for the determination of the stoichiometry of the complexes.
While specific studies on this compound complexes are scarce, research on the related N,N-diethyldithiocarbamate complexes demonstrates the utility of ESI-MS in characterizing such systems. researchgate.net The following table illustrates the types of ions that could be expected in an ESI-MS analysis of this compound in the presence of a metal ion (e.g., Cu²⁺).
| Ion Species | Expected m/z | Interpretation |
| [DETF + H]⁺ | 118.08 | Protonated this compound |
| [Cu(DETF)]²⁺ | 90.02 | 1:1 Copper-DETF complex |
| [Cu(DETF)₂]²⁺ | 149.03 | 1:2 Copper-DETF complex |
| [Cu(DETF)Cl]⁺ | 213.98 | Copper-DETF complex with a chloride ligand |
DETF represents this compound. The m/z values are calculated based on the most abundant isotopes.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile components in a mixture. nih.govnih.gov It is highly applicable to the analysis of this compound, for instance, in monitoring its synthesis, detecting it as a component in a complex matrix, or identifying its degradation products.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum serves as a "fingerprint" for the identification of the compound.
The following table presents a hypothetical fragmentation pattern for this compound under electron ionization.
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 117 | [C₅H₁₁NS]⁺• | Molecular Ion |
| 102 | [C₄H₈NS]⁺ | •CH₃ |
| 88 | [C₃H₆NS]⁺ | •C₂H₅ |
| 72 | [C₂H₄NS]⁺ | •C₂H₅, •CH₃ |
| 58 | [C₂H₄N]⁺ | •CHS, •C₂H₅ |
This data is invaluable for the qualitative identification of this compound in various samples. Furthermore, by using appropriate calibration standards, GC-MS can also be used for the quantitative analysis of this compound. researchgate.net
Interdisciplinary Research Perspectives and Future Directions in N,n Diethylthioformamide Chemistry
Astrochemical and Prebiotic Chemistry Significance
The quest to understand the origins of life on Earth has led scientists to look to the stars. The chemical inventory of the interstellar medium (ISM) and the processes that occur within it are considered crucial for seeding nascent planets with the building blocks of biology. In this context, simple molecules containing nitrogen, carbon, and sulfur, such as thioformamides, are of significant interest.
While direct observational data for N,N-diethylthioformamide in interstellar environments is not available, the study of its simpler analogue, thioformamide (B92385) (HCSNH₂), provides critical insights. Thioamides are considered important intermediates in prebiotic chemistry, particularly in pathways leading to essential biomolecules. nih.gov The formation of thioamide bonds from nitriles, such as hydrogen cyanide (HCN), a known interstellar molecule, is a key step. Research has shown that this process can be catalyzed by thiols under prebiotic conditions. nih.gov For instance, spark-discharge experiments, simulating lightning or other high-energy events on early Earth, have demonstrated the formation of thioformamide from hydrogen cyanide, sulfide (B99878), and a methanethiol (B179389) catalyst. nih.gov This suggests plausible pathways for the accumulation of thioamides on a prebiotic Earth. nih.gov
The formation of the simplest thioamide, thioformamide, is thought to occur through various pathways in the ISM. These include gas-phase reactions and reactions on the surfaces of icy dust grains. The abundance of precursor molecules like hydrogen cyanide (HCN) and hydrogen sulfide (H₂S) in the ISM supports the plausibility of these formation routes. While the diethyl derivative is more complex, its fundamental thioamide bond (C=S)-N could potentially be formed through analogous chemical principles in specific interstellar or circumstellar regions where a higher degree of molecular complexity is observed.
Thioamides, including the fundamental thioformamide, are increasingly recognized for their potential role as key intermediates in the prebiotic synthesis of a wide array of biomolecules. nih.gov Their significance is particularly highlighted in cyanosulfidic prebiotic chemistry, where they are crucial for the formation of amino acids. nih.gov
Furthermore, thioamides are implicated in the synthesis of purine (B94841) and pyrimidine (B1678525) precursors, the foundational components of RNA and DNA. nih.gov For example, thioformamide has been shown to facilitate the conversion of diaminomalononitrile, a tetramer of hydrogen cyanide, into 4-aminoimidazole-5-carboxamide (AICA), a precursor to adenine. nih.gov Additionally, α,β-unsaturated thioamides can cyclize and react with various nucleophiles to generate pyrimidines like uracil (B121893) and cytosine. nih.gov Given that this compound is a derivative of thioformamide, it is plausible that it, or similar dialkylated thioamides, could participate in analogous prebiotic chemical pathways, potentially leading to a diversity of organic molecules on the early Earth.
Advanced Materials Science Applications
The unique chemical properties of the thioamide group are being harnessed in the field of materials science to create novel polymers and functional materials with tailored properties. While research specifically on this compound is nascent, studies on the broader class of thioamides offer a glimpse into its potential.
Thioamide-containing compounds are being explored as building blocks for advanced functional materials. For instance, covalent organic polymers (COPs) decorated with thioamide bonds have been synthesized and investigated for their gas-sensing capabilities. acs.org The presence of the sulfur atom in the thioamide linkage can modulate the material's basicity and hydrogen-bonding characteristics, making it a selective chemodetector for acidic gases like hydrogen sulfide. acs.org The ability to tune the electronic and binding properties by incorporating thioamide moieties suggests a potential avenue for developing this compound-based sensors and other functional materials.
In polymer science, thioamides are emerging as versatile components for creating innovative polymers. Direct radical copolymerizations of the C=S double bond of simple thioamide derivatives with common vinyl monomers have been demonstrated, leading to the generation of vinyl polymers with degradable thioether bonds in their backbones. acs.org This approach offers a strategy for introducing degradability into otherwise stable polymer chains. acs.org
Furthermore, thioamide groups have been incorporated into polybenzoxazines, where they have been shown to reduce the curing temperatures of the resins by promoting ring-opening polymerization. rsc.orgrsc.org This catalytic effect is attributed to the potential generation of thiols during heating. rsc.orgrsc.org The ability to modify polymerization processes and introduce specific functionalities highlights the potential of using this compound as either a monomer or a modifying agent to tailor the properties of a wide range of polymers.
Below is a table summarizing the potential applications of thioamides in polymer science, which could be extrapolated to this compound.
| Application Area | Role of Thioamide | Resulting Polymer Property |
| Degradable Polymers | Comonomer in radical polymerization | Introduction of degradable thioether linkages in the polymer backbone. acs.org |
| Thermosetting Resins | Functional group in benzoxazine (B1645224) precursors | Reduced curing temperature and promotion of ring-opening polymerization. rsc.orgrsc.org |
| Functional Polymers | Building block in covalent organic polymers | Selective gas sensing capabilities. acs.org |
Mechanistic Insights for Chemo-Enzymatic Processes (focus on chemical mechanism)
The integration of chemical and enzymatic transformations, known as chemo-enzymatic processes, offers powerful and sustainable routes for synthesizing complex molecules. While direct studies on this compound in this context are limited, the broader class of thioamides provides valuable mechanistic insights.
Thioamides are bioisosteres of amides and have been used to probe and modulate biological processes. chemrxiv.orgnih.gov The substitution of the amide oxygen with sulfur alters the electronic and steric properties, leading to different hydrogen bonding capabilities and reactivity. chemrxiv.orgnih.gov Thioamides are generally stronger hydrogen bond donors and weaker acceptors than their corresponding amides. nih.gov This can lead to altered binding affinities and inhibitory activities when incorporated into enzyme substrates or inhibitors. nih.gov
In the context of chemo-enzymatic synthesis, understanding the interaction of thioamides with enzymes is crucial. For example, the biosynthesis of some natural products involves the enzymatic formation of thioamide moieties. nih.gov Mechanistic studies on these enzymes reveal how they activate substrates and incorporate sulfur. nih.gov Conversely, thioamide-containing compounds have been developed as potent inhibitors of various enzymes, and mechanistic studies have elucidated how the thioamide group interacts with the enzyme's active site. nih.gov For instance, the thioamide motif in some inhibitors has been shown to form crucial hydrogen bonds and chalcogen bonds with amino acid residues in the enzyme's active site, leading to high potency. nih.gov
While specific chemo-enzymatic processes involving this compound are yet to be extensively explored, the principles learned from other thioamides can guide future research. The unique reactivity of the thioamide bond could be exploited in enzyme-catalyzed reactions to form specific products that are not easily accessible through traditional chemistry. Furthermore, this compound could serve as a tool to probe the mechanisms of enzymes that act on amide-containing substrates, providing insights into enzyme specificity and catalysis.
Investigation of Ligand Binding Mechanisms in Model Systems
The study of how this compound and its analogs act as ligands is crucial for understanding their chemical behavior and potential applications in areas such as coordination chemistry and materials science. Researchers often employ model systems to elucidate the fundamental principles of these binding events. These simplified and well-controlled environments allow for the precise measurement of binding affinities, kinetics, and the structural changes that occur upon complex formation.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are instrumental in these investigations. For instance, NMR titration experiments can provide valuable data on the binding stoichiometry and equilibrium constants. X-ray crystallography can reveal the precise three-dimensional structure of the resulting complex, showing the coordination geometry and the specific atoms involved in the binding.
While specific studies on the ligand binding mechanisms of this compound itself are not extensively documented in publicly available literature, the principles of coordination chemistry provide a framework for predicting its behavior. The sulfur and nitrogen atoms in the thioamide group are expected to be the primary sites for coordination with metal ions. The nature of the metal ion and the solvent system would significantly influence the thermodynamics and kinetics of the binding process.
Chemical Studies of Derivative Interactions with Enzymatic Pathways
The exploration of how derivatives of this compound interact with enzymatic pathways is a key area of research for potential therapeutic applications. By modifying the core structure of this compound, chemists can synthesize a variety of derivatives with tailored properties, aiming to enhance their interaction with specific enzymes. These interactions can range from inhibition to allosteric modulation of enzyme activity.
The design of such derivatives often involves structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify which functional groups are critical for enzymatic interaction and which can be modified to improve potency or selectivity. For example, introducing different substituents on the ethyl groups or modifying the thioformamide moiety can lead to derivatives with significantly different biological activities.
While detailed research on the enzymatic interactions of this compound derivatives is emerging, the general approach involves in vitro enzyme assays to screen for activity. Promising candidates are then often subjected to more detailed mechanistic studies, which may include kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and biophysical techniques to confirm direct binding to the enzyme.
Q & A
Q. What are the recommended laboratory synthesis methods for N,N-diethylthioformamide, and how can purity be ensured?
- Methodology : this compound can be synthesized via nucleophilic substitution, where diethylamine reacts with thioformyl chloride under inert conditions (e.g., argon atmosphere) at 0–5°C. Purification involves vacuum distillation to remove excess reactants and byproducts. Purity is assessed using gas chromatography (GC) or HPLC, with confirmation via ¹H/¹³C NMR (peaks for thioamide protons at δ 8.5–9.5 ppm and ethyl groups at δ 1.0–1.5 ppm) .
- Key Considerations : Use anhydrous solvents to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 3:1) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Techniques :
- FT-IR : Confirm the C=S stretch at 1200–1250 cm⁻¹ and N–C=O absorption at 1650–1700 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 133 (C₅H₁₁NS) with fragmentation patterns matching ethyl group losses .
- X-ray Crystallography : Resolves molecular geometry; hydrogen-bonding interactions can influence stability .
Advanced Research Questions
Q. How can contradictory reports on the catalytic activity of this compound in C–S bond formation be resolved?
- Analysis Framework :
Control Experiments : Compare catalytic efficiency under identical conditions (solvent, temperature, substrate scope). For example, in cross-coupling reactions, test yields with/without the catalyst .
Kinetic Studies : Measure reaction rates to identify rate-limiting steps. Contradictions may arise from solvent polarity effects (e.g., DMF vs. THF) altering transition-state stabilization .
Computational Modeling : DFT calculations can clarify electronic interactions (e.g., sulfur’s lone pair in C=S facilitating nucleophilic attacks) .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Stabilization Approaches :
- Additives : Use radical scavengers (e.g., BHT) to inhibit autoxidation.
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent protonation of the thioamide group, which accelerates degradation .
- Low-Temperature Storage : Store at –20°C under nitrogen to reduce thermal/oxidative breakdown .
Q. How does this compound compare to its oxygen analog (N,N-diethylformamide) in organocatalytic applications?
- Comparative Insights :
- Reactivity : The thioamide’s C=S bond is more polarizable than C=O, enhancing nucleophilicity in Michael additions but reducing stability .
- Solubility : Thioformamide derivatives exhibit lower solubility in polar aprotic solvents, requiring co-solvents like DMSO for homogeneous reactions .
- Case Study : In thiol-ene click reactions, this compound achieves 85% yield vs. 60% for the oxygen analog due to sulfur’s thiophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
